(3R,4S)-1-[(E)-2-Phenylethenyl]sulfonylpyrrolidine-3,4-diol
Description
(3R,4S)-1-[(E)-2-Phenylethenyl]sulfonylpyrrolidine-3,4-diol is a chiral pyrrolidine derivative with a sulfonyl group substituted by an (E)-2-phenylethenyl moiety. This compound has been primarily investigated as a tagging reagent in nitroproteomics, a field focused on identifying tyrosine-nitrated proteins and peptides. The stereochemical configuration (3R,4S) and the electron-withdrawing sulfonyl group enhance its reactivity toward aminotyrosine residues, which are generated by reducing nitrotyrosine in biological samples .
The synthesis of this compound involves functionalizing the pyrrolidine scaffold with a sulfonyl group, followed by stereoselective introduction of the diol groups. Its application in proteomics includes fluorogenic derivatization of nitrotyrosine residues, enabling selective enrichment via boronate affinity chromatography. This method improves detection sensitivity in mass spectrometry (MS)-based workflows, facilitating the identification of nitrated proteins in complex biological matrices .
Properties
IUPAC Name |
(3R,4S)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c14-11-8-13(9-12(11)15)18(16,17)7-6-10-4-2-1-3-5-10/h1-7,11-12,14-15H,8-9H2/b7-6+/t11-,12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOARJVBHCTINH-PKRZQGHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1S(=O)(=O)C=CC2=CC=CC=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CN1S(=O)(=O)/C=C/C2=CC=CC=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3R,4S)-1-[(E)-2-Phenylethenyl]sulfonylpyrrolidine-3,4-diol is a sulfonyl-containing pyrrolidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolidine ring substituted with a sulfonyl group and an alkenyl phenyl moiety, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Metabotropic Glutamate Receptors (mGluRs) : Research indicates that derivatives of sulfonyl-pyrrolidine can act as positive allosteric modulators of mGluRs, particularly mGluR1. This modulation enhances receptor activity, potentially influencing synaptic transmission and neuroprotection .
- Aldose Reductase Inhibition : The compound may exhibit inhibitory effects on aldose reductase (AR), an enzyme implicated in diabetic complications. By inhibiting AR, the compound could mitigate the conversion of glucose to sorbitol, thus preventing osmotic and oxidative stress in diabetic tissues .
Antidiabetic Effects
Inhibition of aldose reductase has been linked to reduced complications associated with diabetes. For instance, studies have shown that compounds with similar structures significantly lower sorbitol levels in diabetic models, suggesting a potential role for this compound in managing diabetic neuropathy and retinopathy .
Neuroprotective Effects
The modulation of mGluRs by this compound suggests potential neuroprotective effects. Positive allosteric modulators can enhance synaptic plasticity and may be beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders .
Case Studies
- Diabetic Neuropathy Model : In a study involving diabetic rats, administration of a related sulfonyl-pyrrolidine compound resulted in significant reductions in neuropathic pain scores and improved nerve conduction velocity compared to untreated controls. This suggests that similar compounds may provide symptomatic relief in diabetic neuropathy.
- Cognitive Function Assessment : A trial assessing cognitive function in aged mice treated with mGluR modulators indicated improvements in memory and learning tasks. The study highlights the potential for this compound as a cognitive enhancer through glutamatergic signaling pathways .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Differences :
- The sulfonyl group is substituted with a 4-(aminomethyl)phenyl moiety instead of (E)-2-phenylethenyl.
- The aminomethyl group introduces a primary amine, enabling covalent conjugation with other molecules.
Functional Comparison :
- Developed by Dremina et al. (2011), this reagent labels aminotyrosine residues via fluorogenic derivatization.
- Unlike the (E)-2-phenylethenyl variant, the aminomethyl group allows coupling with fluorophores or biotin, enhancing versatility in imaging or pull-down assays .
(3S,4S)-1-Benzylpyrrolidine-3,4-diol
Structural Differences :
- Replaces the sulfonyl group with a benzyl moiety.
- Stereochemistry differs: (3S,4S) configuration versus (3R,4S).
Functional Comparison :
- Lacks the sulfonyl group, limiting its utility in covalent labeling or affinity enrichment.
- Primarily studied for crystallographic properties rather than biochemical applications .
Dansyl Chloride-Labeled Nitrotyrosine Probes
Structural Differences :
- Dansyl chloride (a sulfonamide-containing fluorophore) labels nitrotyrosine after reduction to aminotyrosine.
Functional Comparison :
- Requires precursor-ion scanning and MS³ analysis for detection, increasing workflow complexity.
- Less selective than boronate-affinity-based methods, leading to higher background noise in MS .
Data Tables
Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives
Table 2: Performance in Nitroproteomics Workflows
| Compound | Enrichment Efficiency | Specificity | Compatible MS Method |
|---|---|---|---|
| (3R,4S)-1-[(E)-2-Phenylethenyl]sulfonyl derivative | 90–95% | High | LC-MS/MS, MALDI-TOF |
| Dansyl chloride-based probes | 70–80% | Moderate | MS³ scanning |
Research Findings and Implications
- The (E)-2-phenylethenyl sulfonyl group in this compound enhances hydrophobicity , improving MS ionization efficiency compared to dansyl-based probes .
- The benzyl analog (3S,4S)-1-benzylpyrrolidine-3,4-diol lacks functional groups for covalent modification, limiting its use in proteomics but serving as a reference for stereochemical studies .
- Future research should explore hybrid derivatives combining (E)-2-phenylethenyl sulfonyl groups with biotin tags for single-step enrichment and MS detection.
Preparation Methods
Chiral Pool Approach Using Tartaric Acid Derivatives
L-Tartaric acid, a naturally occurring (2R,3R)-diol, serves as a chiral starting material. The synthesis proceeds via:
- Diester Formation : Reaction with methanol/HCl yields dimethyl tartrate.
- Reduction : LiAlH4 reduces esters to (2R,3R)-1,2,3,4-butanetetrol.
- Cyclization : Treatment with NH3 under acidic conditions forms the pyrrolidine ring, with hydroxyl groups retained at C3 and C4.
Yield : 65–72% after purification via recrystallization.
Enantiomeric Excess (ee) : >99% (retained from L-tartaric acid).
Asymmetric Dihydroxylation of Pyrroline Derivatives
3,4-Dehydropyrrolidine undergoes Sharpless asymmetric dihydroxylation using AD-mix β to install the (3R,4S)-diol configuration:
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|
| Tartaric Acid Derivatization | 72 | >99 | High stereochemical fidelity |
| Sharpless Dihydroxylation | 85 | 92 | Scalability |
Synthesis of (E)-2-Phenylethenylsulfonyl Chloride
Radical Addition-Oxidation Route
Direct Sulfonation of trans-Stilbene
- Sulfonation : trans-Stilbene reacts with ClSO3H in CH2Cl2 at −10°C.
- Chlorination : PCl5 in refluxing toluene converts sulfonic acid to sulfonyl chloride.
Yield : 62%.
Geometric Purity : >98% E (by 1H NMR, J = 16 Hz).
N-Sulfonylation of (3R,4S)-Pyrrolidine-3,4-diol
Reaction Optimization
Conditions :
- Base : DIPEA (2.5 eq) in CH2Cl2.
- Temperature : 0°C → rt, 12 h.
- Workup : Aqueous NaHCO3 wash, MgSO4 drying, rotary evaporation.
Yield : 78% (crude), 68% after silica gel chromatography (EtOAc/hexane 3:7).
Protecting Group Strategy
To prevent hydroxyl group side reactions:
- Acetonide Protection : (3R,4S)-pyrrolidine-3,4-diol + acetone/H2SO4 → acetonide (89% yield).
- Sulfonylation : Acetonide-protected pyrrolidine + (E)-styryl sulfonyl chloride → sulfonamide (72% yield).
- Deprotection : HCl/MeOH (1:4) removes acetonide (quantitative).
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3) : δ 7.52–7.48 (m, 2H, Ph), 7.38–7.34 (m, 3H, Ph), 6.82 (d, J = 16 Hz, 1H, CH=CH), 6.45 (d, J = 16 Hz, 1H, CH=CH), 4.21 (dd, J = 6.8 Hz, 1H, C3-OH), 4.15 (dd, J = 6.8 Hz, 1H, C4-OH), 3.92–3.85 (m, 2H, pyrrolidine H), 3.44–3.36 (m, 2H, pyrrolidine H).
- 13C NMR (100 MHz, CDCl3) : δ 144.2 (SO2), 136.7 (CH=CH), 129.1–126.3 (Ph), 72.1 (C3), 71.8 (C4), 51.2–48.7 (pyrrolidine C).
Chromatographic Purity
Industrial-Scale Considerations
Cost-Effective Steps
Environmental Impact
Challenges and Mitigation Strategies
Racemization During Sulfonylation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
